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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of zinc
phosphate tetrahydrate (Zn3(POa4)2:4H20), a compound of significant interest in various
scientific and industrial fields, including as a component in dental cements and protective
coatings for steel.[1] This document details the crystallographic parameters, coordination
environments, and the experimental protocols used for its structural determination.

Introduction to Zinc Phosphate Tetrahydrate
Polymorphs

Zinc phosphate tetrahydrate is known to exist in two primary polymorphic forms: hopeite and
parahopeite.[2] Hopeite is the more common and stable form under ambient conditions,
crystallizing in the orthorhombic system.[1][2] Parahopeite, on the other hand, is a triclinic
dimorph of hopeite.[3][4] This guide will primarily focus on the crystal structure of hopeite, with
comparative details provided for parahopeite.

Crystal Structure of Hopeite

Hopeite possesses an orthorhombic crystal structure.[5][6][7] The structure is characterized by
a framework of interconnected zinc and phosphate tetrahedra, with water molecules
incorporated into the lattice.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1258592?utm_src=pdf-interest
https://www.benchchem.com/product/b1258592?utm_src=pdf-body
https://www.benchchem.com/product/b1258592?utm_src=pdf-body
https://grant.rscf.ru/file/pubs/file/00000000000000007224121_/file.pdf
https://www.benchchem.com/product/b1258592?utm_src=pdf-body
https://www.benchchem.com/product/b1258592?utm_src=pdf-body
https://en.wikipedia.org/wiki/Hopeite
https://grant.rscf.ru/file/pubs/file/00000000000000007224121_/file.pdf
https://en.wikipedia.org/wiki/Hopeite
https://www.cambridge.org/core/journals/mineralogical-magazine-and-journal-of-the-mineralogical-society/article/abs/crystal-structure-of-parahopeite/26AE6202EFC9AA91E04FBCF7FE8087F2
https://www.rruff.net/doclib/MinMag/Volume_36/36-281-621.htm
http://www.minsocam.org/ammin/AM61/AM61_987.pdf
https://journals.iucr.org/paper?S0567740875006784
https://www.semanticscholar.org/paper/The-crystal-structure-of-hopeite-Hrr-11-Jones/727d98c01c59873143c4fe4f941ff8d2939d761f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The zinc atoms in hopeite occupy two distinct crystallographic sites. One site features a zinc
atom in a tetrahedral coordination environment (ZnOa4), while the other site has a zinc atom in
an octahedral coordination environment [ZnOz2(H20)4].[5][6] These polyhedra, along with the
phosphate (POa4) tetrahedra, share corners and edges to form the overall crystal lattice.[6]

The structure of hopeite can be described as being built upon layers of [Zn(POa4)]~ parallel to
the (010) plane.[8] These layers are interconnected by the interstitial [Zn(H20)4]?* octahedra.[8]
Within the layers, the ZnOa tetrahedra share corners to form chains that run along the[5]
direction.[8]

The crystallographic data for hopeite has been determined through single-crystal and powder
X-ray diffraction studies. The unit cell parameters and other key crystallographic information
are summarized in the table below. It is worth noting that slight variations in the lattice
parameters are reported across different studies, which can be attributed to differences in the
samples (natural vs. synthetic) and the experimental conditions.

Value (Hill & Jones, 1976)[5]

Parameter 7] Value (Whitaker, 1975)[6]
Chemical Formula Zn3(P0Oa4)2:4H20 Zn3(POa4)2:4H20

Crystal System Orthorhombic Orthorhombic

Space Group Pnma Pnma

a (A) 10.597(3) 10.629(2)

b (A) 18.318(8) 18.339(3)

c (A 5.031(1) 5.040(1)

Volume (A3) 976.60 980.9

Z 4 4

Calculated Density (g/cm3) 3.116 3.096

The Triclinic Polymorph: Parahopeite
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Parahopeite is the triclinic dimorph of zinc phosphate tetrahydrate.[3][4] While it shares the
same chemical formula, its crystal structure is distinct from that of hopeite.[2][3] Like hopeite,
the parahopeite structure also contains both tetrahedrally and octahedrally coordinated zinc
atoms.[3][4] However, the arrangement of these polyhedra and the resulting crystal lattice differ
significantly.

A key distinction lies in the connectivity of the phosphate tetrahedra. In hopeite, three of the
oxygen atoms of the POa tetrahedron are bonded to the tetrahedrally coordinated zinc,
whereas in parahopeite, all four oxygen atoms of the tetrahedron are bonded to the four-
coordinated zinc.[3][4]

Parameter Value (Kumbasar & Finney, 1968)[3]
Chemical Formula Zn3(P0O4)2:4H20
Crystal System Triclinic

Space Group P1

a (A) 5.757

b (A) 7.534

c (A) 5.265

o (%) 93.53

B () 91.30

y () 91.22

Volume (A3) 227.89

A 1

Experimental Protocols for Crystal Structure
Determination

The determination of the crystal structure of zinc phosphate tetrahydrate, specifically hopeite,
has been accomplished through X-ray crystallography. The general workflow for such an
analysis is outlined below.
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Single crystals of hopeite can be obtained from natural mineral specimens or synthesized in
the laboratory.[5] For synthetic preparations, a common method involves the reaction of a
soluble zinc salt with a phosphate source under controlled pH and temperature conditions.

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal
X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo
Ka or Cu Ka radiation).[5] The diffraction pattern, consisting of a series of reflections at specific
angles, is recorded by a detector.

For powder X-ray diffraction, a finely ground sample of the material is used. The powder
sample is exposed to an X-ray beam, and the diffracted X-rays are detected as a function of
the scattering angle (20).[5]

The collected diffraction data is processed to determine the unit cell dimensions and the space
group of the crystal. The positions of the atoms within the unit cell are then determined using
methods such as the heavy atom method (Patterson function) or direct methods.[3][5]

Once an initial structural model is obtained, it is refined using a least-squares minimization
process.[5] This involves adjusting the atomic coordinates, temperature factors, and other
parameters to achieve the best possible agreement between the observed and calculated
structure factors. The quality of the final structure is assessed by the R-factor, with a lower
value indicating a better fit.[5]

Experimental workflow for crystal structure determination.

Conclusion

The crystal structure of zinc phosphate tetrahydrate, primarily in its orthorhombic hopeite
form, is well-characterized. The framework consists of interconnected ZnOa tetrahedra,
Zn02(H20)4 octahedra, and POa tetrahedra. A triclinic polymorph, parahopeite, also exists with
a distinct crystal structure. The detailed structural understanding of these materials, obtained
through rigorous experimental techniques like X-ray diffraction, is crucial for their application in
various fields of research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of
Zinc Phosphate Tetrahydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1258592#what-is-the-crystal-structure-of-zinc-
phosphate-tetrahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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